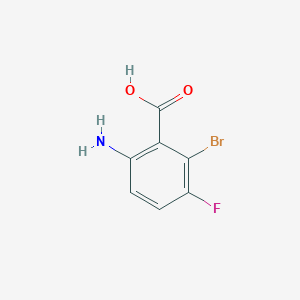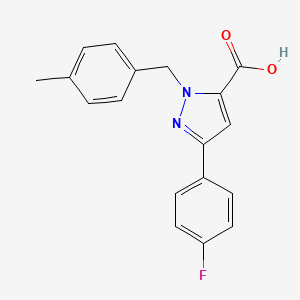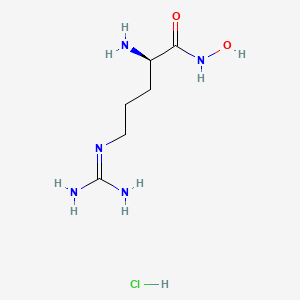
Amino acid hydroxamates l-arginine hydroxamate hydrochloride
Übersicht
Beschreibung
L-Arginine hydroxamate hydrochloride is a compound with the empirical formula C6H15N5O2· HCl . It is used as a selection agent for regulatory mutants impaired in the formation of the DNA-binding protein .
Molecular Structure Analysis
The molecular weight of L-Arginine hydroxamate hydrochloride is 225.68 . Its molecular formula is C6H16ClN5O2 .Chemical Reactions Analysis
L-Arginine hydroxamate has been found to inhibit the growth of various bacteria, and this inhibitory effect can be readily reversed by arginine .Physical And Chemical Properties Analysis
L-Arginine hydroxamate hydrochloride has a molecular weight of 225.68 . It has a storage temperature of -20°C . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Effects
Inhibition of Bacterial Growth : l-Arginine hydroxamate has been shown to inhibit the growth of various bacteria, including Bacillus subtilis. This inhibition can be reversed by the addition of arginine, suggesting a specific interaction between the hydroxamate and bacterial growth mechanisms (Kisumi et al., 1971).
Arginine Hydroxamate-Resistant Mutants : Research on Bacillus subtilis mutants resistant to l-Arginine hydroxamate revealed that these mutants could excrete l-arginine in high yields, providing insights into potential applications in microbial production of l-arginine (Kisumi et al., 1971).
Vasodilator Effects
- Vasodilator Activity in Blood Vessels : l-Arginine methylester, hydroxamate, and hydrochloride, among other amino acids, have shown vasodilator effects in the perfused rat mesentery. This suggests potential applications in regulating blood flow and cardiovascular research (Al-Swayeh & Moore, 1989).
Enzymatic Inhibition
- Inhibition of Enzymes : Amino acid hydroxamates, including l-leucine hydroxamate, are strong inhibitors of enzymes like leucine aminopeptidase from porcine kidney. Such inhibitors can aid in understanding enzyme mechanisms and developing therapeutic agents (Chan et al., 1982).
Antimicrobial and Antimetabolic Action
- Action Against Escherichia coli : l-Serine hydroxamate, an analogue of l-arginine hydroxamate, has shown antimicrobial action against Escherichia coli, inhibiting its growth. This could have implications in developing new antimicrobial strategies (Tosa & Pizer, 1971).
- Effect on Fish Pathogen Aeromonas salmonicida : Arginine hydroxamate has been found to inhibit the growth of the fish pathogen Aeromonas salmonicida. This inhibition was reversed with the addition of arginine, suggesting potential applications in aquatic animal health (Shieh, 1978).
Protein Stability and Formulation
- Stability in Freeze-Drying : Arginine hydrochloride, a close relative of l-arginine hydroxamate hydrochloride, provides excellent protein stability at low antibody concentration, indicating its potential in biopharmaceutical formulations (Seifert et al., 2020).
Biotechnology Applications
- Protein Purification and Formulation : Arginine, and potentially its derivatives like hydroxamates, are used in biotechnology for protein purification and formulation, indicating a broad range of applications in biopharmaceuticals (Arakawa et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIKRNWXSJTSJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NO)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)NO)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino acid hydroxamates l-arginine hydroxamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



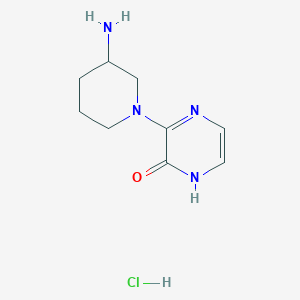
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

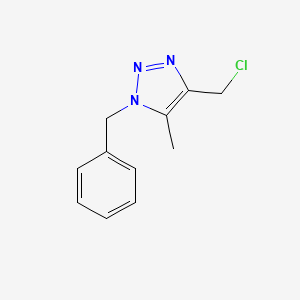
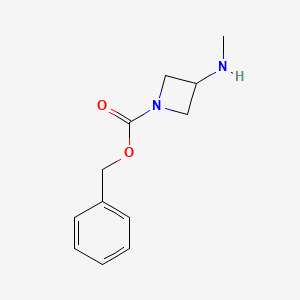

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
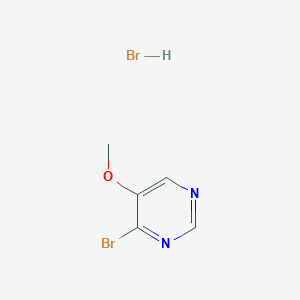
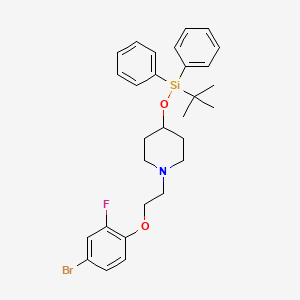
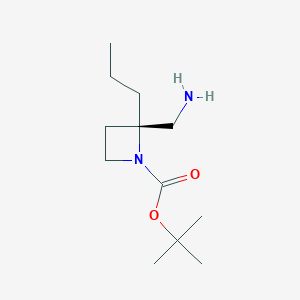
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
